molecular formula C16H21NO B12090616 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Katalognummer: B12090616
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: QAZAHCUCNJAYTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure that is partially hydrogenated, with a benzyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a quinoline derivative followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of palladium or platinum catalysts is a common approach. The benzylation step can be optimized using phase-transfer catalysis to enhance the efficiency and selectivity of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted quinolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Wirkmechanismus

The mechanism of action of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoline core.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound with a fully aromatic structure.

    Quinolinone: A partially hydrogenated derivative with a ketone group.

    Tetrahydroquinoline: A fully saturated derivative of quinoline.

Uniqueness

3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug design and synthesis.

Eigenschaften

Molekularformel

C16H21NO

Molekulargewicht

243.34 g/mol

IUPAC-Name

3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C16H21NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18)

InChI-Schlüssel

QAZAHCUCNJAYTC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)CC(C(=O)N2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.